
Ethyl trans-3-isopropyl-2-oxiranecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl trans-3-isopropyl-2-oxiranecarboxylate, also known as ethyl trans-3-(1-methylethyl)-2-oxirane-carboxylate, is a chemical compound that belongs to the family of oxiranes. It is widely used in scientific research for its unique properties and applications.
Wirkmechanismus
The mechanism of action of Ethyl trans-3-isopropyl-2-oxiranecarboxylate trans-3-isopropyl-2-oxiranecarboxylate involves the formation of a reactive oxirane intermediate. This intermediate can undergo various transformations, such as ring-opening reactions and nucleophilic additions. The chiral nature of the compound allows for the formation of enantiomerically pure products, which is important in many applications.
Biochemical and Physiological Effects:
There are limited studies on the biochemical and physiological effects of Ethyl trans-3-isopropyl-2-oxiranecarboxylate trans-3-isopropyl-2-oxiranecarboxylate. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. It is also not expected to have any significant environmental impact.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ethyl trans-3-isopropyl-2-oxiranecarboxylate trans-3-isopropyl-2-oxiranecarboxylate in lab experiments is its chiral nature, which allows for the formation of enantiomerically pure products. It is also a relatively simple and inexpensive reagent to synthesize. However, its low solubility in water can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the use of Ethyl trans-3-isopropyl-2-oxiranecarboxylate trans-3-isopropyl-2-oxiranecarboxylate in scientific research. One potential area of interest is in the development of new catalysts for the asymmetric epoxidation of alkenes. Additionally, it may have potential applications in the synthesis of new pharmaceuticals and natural products. Further studies on its biochemical and physiological effects may also be of interest.
Conclusion:
Ethyl trans-3-isopropyl-2-oxiranecarboxylate is a valuable compound in scientific research due to its unique properties and applications. Its chiral nature allows for the formation of enantiomerically pure products, which is important in many applications. While there are limited studies on its biochemical and physiological effects, it has been shown to have low toxicity and is not mutagenic or carcinogenic. Further research on its potential applications and future directions may lead to new discoveries and advancements in the field of organic synthesis.
Synthesemethoden
Ethyl trans-3-isopropyl-2-oxiranecarboxylate can be synthesized through the epoxidation of Ethyl trans-3-isopropyl-2-oxiranecarboxylate trans-3-isopropylacrylate using a peracid or peroxyacid as an oxidizing agent. The reaction is typically carried out at low temperatures and under inert atmosphere conditions. The resulting product is a clear, colorless liquid that is soluble in most organic solvents.
Wissenschaftliche Forschungsanwendungen
Ethyl trans-3-isopropyl-2-oxiranecarboxylate is widely used in scientific research for its unique properties and applications. It is commonly used as a chiral building block in the synthesis of various organic compounds. It has been shown to be an effective reagent for the asymmetric epoxidation of alkenes, which is a valuable reaction in organic synthesis. Additionally, it has been used in the synthesis of biologically active compounds, such as natural products and pharmaceuticals.
Eigenschaften
CAS-Nummer |
136889-95-7 |
|---|---|
Produktname |
Ethyl trans-3-isopropyl-2-oxiranecarboxylate |
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
ethyl (2S,3R)-3-propan-2-yloxirane-2-carboxylate |
InChI |
InChI=1S/C8H14O3/c1-4-10-8(9)7-6(11-7)5(2)3/h5-7H,4H2,1-3H3/t6-,7+/m1/s1 |
InChI-Schlüssel |
HPSAABPQZURAKQ-RQJHMYQMSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1[C@H](O1)C(C)C |
SMILES |
CCOC(=O)C1C(O1)C(C)C |
Kanonische SMILES |
CCOC(=O)C1C(O1)C(C)C |
Synonyme |
threo-Pentonic acid, 2,3-anhydro-4,5-dideoxy-4-methyl-, ethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



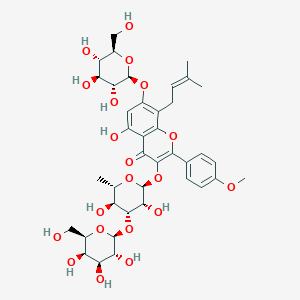
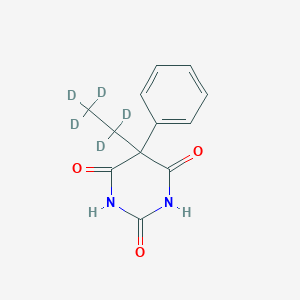
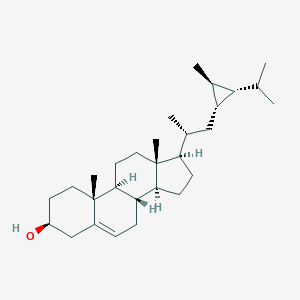
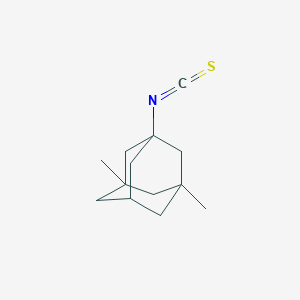

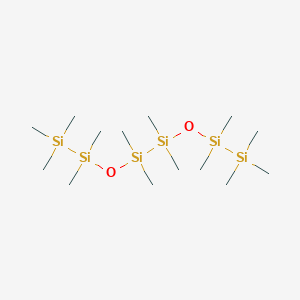




![3-[(2-chloro-1H-indol-3-yl)methylidene]-1H-indol-2-one](/img/structure/B163090.png)
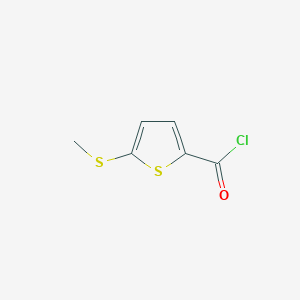
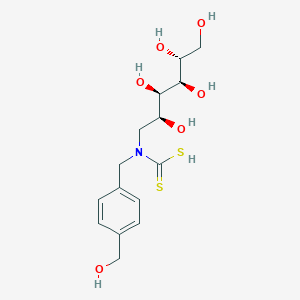
![[2,2'-Bipyridine]-6-carbaldehyde](/img/structure/B163096.png)